3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
CAS No.: 2549010-61-7
Cat. No.: VC11820691
Molecular Formula: C17H20N8O
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549010-61-7 |
|---|---|
| Molecular Formula | C17H20N8O |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 3-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C17H20N8O/c18-13-14-16(20-4-3-19-14)24-7-5-23(6-8-24)15-1-2-21-17(22-15)25-9-11-26-12-10-25/h1-4H,5-12H2 |
| Standard InChI Key | NXUCOOCBPHFRCF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CN=C4C#N |
| Canonical SMILES | C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CN=C4C#N |
Introduction
The compound 3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a heterocyclic organic molecule with potential applications in medicinal chemistry. It combines functional groups and structural motifs that are commonly found in bioactive compounds, making it a candidate for drug discovery and therapeutic development.
Structural Features
This compound integrates several key chemical moieties:
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Pyrazine ring: A six-membered aromatic nitrogen-containing heterocycle.
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Pyrimidine ring: A diazine structure known for its role in nucleobases and pharmaceutical scaffolds.
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Morpholine group: A saturated heterocycle containing oxygen and nitrogen, often used to enhance solubility and bioavailability in drugs.
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Piperazine linker: A versatile scaffold frequently employed in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.
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Nitrile group (-CN): Contributing to the compound's reactivity and potential for further functionalization.
Synthesis
Although specific synthesis methods for this compound were not detailed in the provided results, similar compounds are typically synthesized through multi-step reactions involving:
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Functionalization of pyrazine derivatives.
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Coupling reactions using pyrimidinyl intermediates.
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Incorporation of the morpholine and piperazine groups via nucleophilic substitution or reductive amination.
Applications in Medicinal Chemistry
This compound's structure suggests potential utility in several areas:
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Kinase inhibitors: The pyrimidine motif is a common feature in kinase-targeting drugs, which are critical in cancer therapies.
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Antiviral agents: Piperazine derivatives have shown activity against viral enzymes, suggesting this compound may exhibit similar properties.
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CNS-active drugs: Morpholine-containing compounds often display activity in the central nervous system due to their ability to cross the blood-brain barrier.
Biological Activity
While no specific biological studies on this compound were found, related structures have demonstrated:
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Anticancer activity: Pyrimidine-based scaffolds often inhibit enzymes like tyrosine kinases, which are implicated in tumor growth.
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Antiviral properties: Compounds with nitrile groups have been investigated for their ability to disrupt viral replication mechanisms.
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Anti-inflammatory effects: Piperazine-containing molecules can modulate inflammatory pathways.
Research Findings and Challenges
While the compound's structural features suggest significant potential, challenges include:
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Synthetic complexity: Multi-step synthesis may limit scalability.
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Stability issues: Nitrile-containing compounds can be reactive under certain conditions.
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Lack of experimental data: Further studies are needed to confirm its biological activity and pharmacokinetics.
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